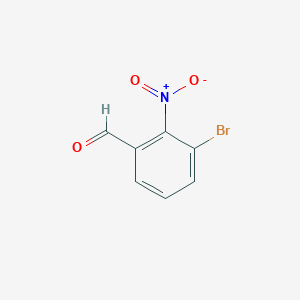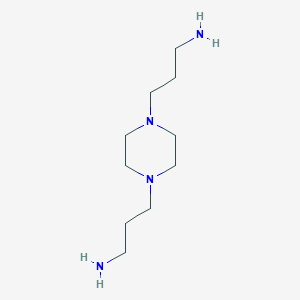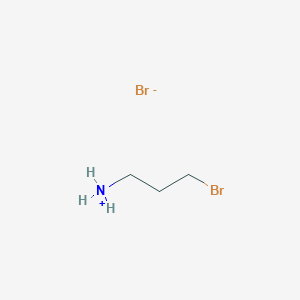
3-Bromopropylamin-Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopropylamine hydrobromide is an organic compound with the chemical formula C3H9NBr2. It appears as a white to off-white powder and is soluble in water, dimethylformamide, and ethanol. This compound is commonly used as a reagent in organic synthesis to introduce the propylamine group into molecular structures .
Wissenschaftliche Forschungsanwendungen
3-Bromopropylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce the propylamine group into various molecular structures.
Biology: It is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly in the synthesis of topoisomerase I inhibitors, which have anticancer properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Wirkmechanismus
Target of Action
3-Bromopropylamine hydrobromide is primarily used as a reagent to introduce the propylamine group to the molecular skeleton . The propylamine group can interact with various biological targets, depending on the specific context of the chemical reaction.
Mode of Action
The compound interacts with its targets by introducing the propylamine group. This group can form bonds with other molecules, altering their structure and function. The exact changes depend on the specific target and the context of the reaction .
Biochemical Pathways
The introduction of the propylamine group can affect various biochemical pathways. For example, it has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have potential applications in the development of molecular machines and devices.
Result of Action
The molecular and cellular effects of 3-Bromopropylamine hydrobromide’s action depend on the specific context of its use. For instance, in the synthesis of photochemically and thermally reactive azobenzene rotaxane, the compound contributes to the formation of a structure that can undergo reversible, light-induced shape changes .
Action Environment
The action, efficacy, and stability of 3-Bromopropylamine hydrobromide can be influenced by various environmental factors. For example, the compound should be stored in a cool, well-ventilated place . It is soluble in DMF, ethanol, and water, but insoluble in tetrahydrofuran and benzene . These properties can affect how the compound behaves in different environments and how it can be used in chemical reactions.
Vorbereitungsmethoden
3-Bromopropylamine hydrobromide can be synthesized through the bromination of 3-amino-1-propanol using hydrobromic acid. The reaction involves refluxing a mixture of 3-amino-1-propanol and 48% hydrobromic acid for 15 hours. After the reaction, water and hydrobromic acid are distilled off under vacuum, and the product is dried through a potassium hydroxide and calcium chloride column to yield 3-Bromopropylamine hydrobromide as a brown solid .
Analyse Chemischer Reaktionen
3-Bromopropylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as water or ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Vergleich Mit ähnlichen Verbindungen
3-Bromopropylamine hydrobromide can be compared with other similar compounds, such as:
- **3-Bromo-
2-Bromoethylamine hydrobromide: Similar in structure but with a shorter carbon chain.
3-Chloropropylamine hydrochloride: Contains a chlorine atom instead of bromine.
3-Azido-1-propanamine: Contains an azido group instead of bromine.
Eigenschaften
CAS-Nummer |
5003-71-4 |
|---|---|
Molekularformel |
C3H9Br2N |
Molekulargewicht |
218.92 g/mol |
IUPAC-Name |
3-bromopropan-1-amine;hydron;bromide |
InChI |
InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |
InChI-Schlüssel |
PQIYSSSTRHVOBW-UHFFFAOYSA-N |
SMILES |
C(CN)CBr.Br |
Kanonische SMILES |
[H+].C(CN)CBr.[Br-] |
Key on ui other cas no. |
5003-71-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
18370-81-5 (Parent) |
Synonyme |
3-bromopropylamine 3-bromopropylamine hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


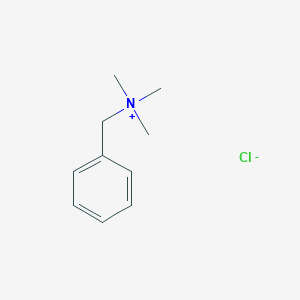
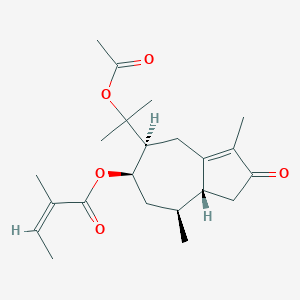
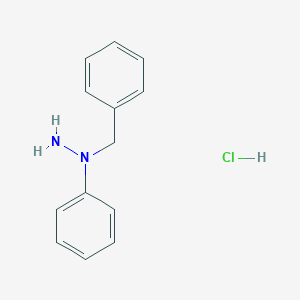
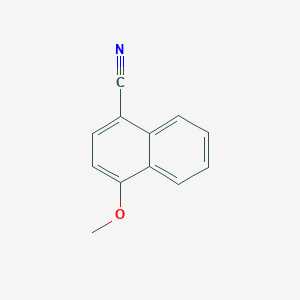
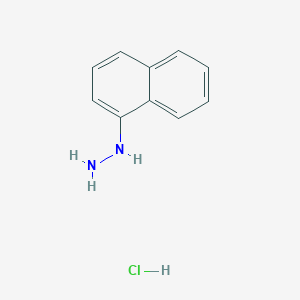
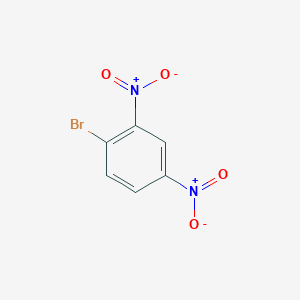
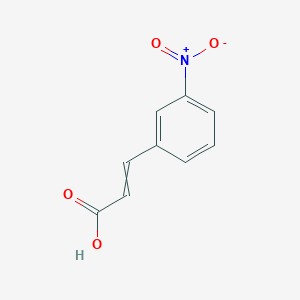
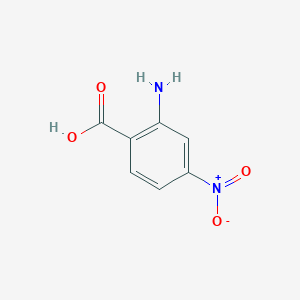
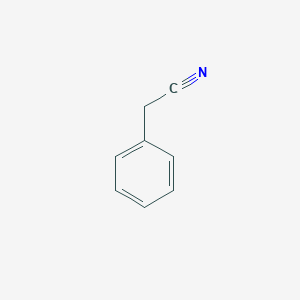
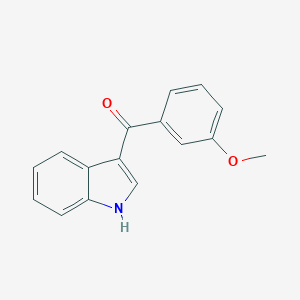
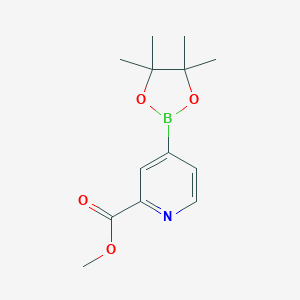
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
